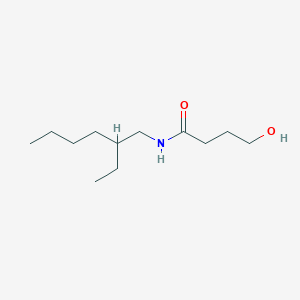

N-(2-Ethylhexyl)-4-hydroxybutyramide

Description

Properties

Molecular Formula |

C12H25NO2 |

|---|---|

Molecular Weight |

215.33 g/mol |

IUPAC Name |

N-(2-ethylhexyl)-4-hydroxybutanamide |

InChI |

InChI=1S/C12H25NO2/c1-3-5-7-11(4-2)10-13-12(15)8-6-9-14/h11,14H,3-10H2,1-2H3,(H,13,15) |

InChI Key |

FFJSMCDKVZWGFS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)CNC(=O)CCCO |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

1.1 Anti-inflammatory and Analgesic Properties

N-(2-Ethylhexyl)-4-hydroxybutyramide has been investigated for its potential anti-inflammatory and analgesic effects. A study highlighted its efficacy in reducing inflammation in animal models, suggesting that the compound may inhibit pro-inflammatory cytokines, making it a candidate for treating conditions like arthritis and other inflammatory diseases .

1.2 Neuroprotective Effects

Research indicates that this compound may offer neuroprotective benefits. In clinical evaluations, it has shown promise in improving cognitive functions and alleviating symptoms associated with neurodegenerative diseases such as Alzheimer's. The mechanism is thought to involve modulation of neurotransmitter systems and reduction of oxidative stress .

1.3 Dermatological Applications

Due to its skin-friendly properties, this compound is being explored in dermatology. Its low irritancy profile makes it suitable for use in topical formulations aimed at treating skin conditions like eczema and psoriasis. Clinical trials have demonstrated its effectiveness in enhancing skin hydration and barrier function.

Agricultural Applications

2.1 Fungicidal Properties

The compound has been evaluated for its fungicidal activity against various plant pathogens. Studies have shown that this compound can effectively inhibit the growth of Eumycotina fungi, which are responsible for significant crop losses. Its application in agricultural settings could lead to reduced reliance on conventional fungicides, promoting sustainable farming practices .

2.2 Plant Growth Regulation

In addition to its fungicidal properties, this compound has been observed to act as a plant growth regulator. Research indicates that it can enhance root development and overall plant vigor, potentially improving crop yields and resilience against environmental stressors .

Material Science Applications

3.1 Polymer Additive

This compound is utilized as an additive in polymer formulations to enhance flexibility and durability. Its incorporation into plastics has been shown to improve thermal stability and mechanical properties, making it valuable in manufacturing processes where material performance is critical .

3.2 Coatings and Sealants

The compound is also being researched for use in coatings and sealants due to its ability to improve adhesion and weather resistance. Its application can extend the lifespan of products exposed to harsh environmental conditions, thereby reducing maintenance costs .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analysis

A comparison of key structural analogs is summarized in Table 1.

Table 1. Structural and Functional Comparison of N-(2-Ethylhexyl)-4-hydroxybutyramide and Analogs

Research Findings and Inferences

Environmental and Industrial Considerations

- BEHP’s environmental ubiquity highlights the need to assess the target compound’s biodegradability. Its amide linkage may offer better hydrolytic stability than esters but slower degradation than amines.

- The triethoxysilyl analog’s use in adhesion promotion suggests that this compound could be tailored for hydrophobic coatings or compatibilizers in polymer blends.

Preparation Methods

Reaction Conditions and Stoichiometry

In a representative procedure, 12.9 grams (0.1 mol) of 2-ethylhexylamine is combined with 8.6 grams (0.1 mol) of γ-butyrolactone in a molar ratio of 1:1. The mixture is heated to 150°C for three hours under inert conditions to prevent oxidation. Agitation is critical to ensure homogeneous mixing and efficient heat transfer. The reaction is typically conducted in a sealed reactor to accommodate the autogenous pressure generated, though no external pressure application is required.

Table 1: Standard Reaction Parameters

| Parameter | Value |

|---|---|

| Molar ratio (amine:lactone) | 1:1 |

| Temperature | 150°C |

| Duration | 3 hours |

| Yield | 18.1 g (90% theoretical) |

Workup and Purification

Post-reaction, the crude product is dissolved in benzene and subjected to sequential extraction to remove unreacted starting materials and byproducts. The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. Final purification is achieved via vacuum distillation, isolating the product as a clear liquid with a boiling point of 145–147°C at 0.3 mmHg.

Analytical Characterization

Physicochemical Properties

This compound is characterized as a clear, viscous liquid at room temperature. Key properties include:

-

Solubility : Miscible with organic solvents (e.g., acetone, chloroform); insoluble in water

-

Density : ~0.95 g/cm³ (estimated)

Comparative Analysis of Alternative Methods

A secondary route involves the transamidation of N-(2-ethylhexyl)-β-hydroxybutyramide derivatives, though this approach is less direct and primarily described in the context of synthesizing carcinostatic agents. For example, heating N-(2-ethylhexyl)-β-hydroxybutyramide semisuccinate at 170°C for four hours yields crotonamide derivatives rather than the target 4-hydroxybutyramide. Consequently, the lactone ring-opening method remains the benchmark for specificity and efficiency.

Industrial-Scale Production Considerations

Q & A

Q. What are the recommended synthetic routes for N-(2-Ethylhexyl)-4-hydroxybutyramide in laboratory settings?

The synthesis of this compound can be approached via nucleophilic acyl substitution. A common method involves reacting 4-hydroxybutyric acid with 2-ethylhexylamine in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Similar protocols for structurally related amides, such as N-(3-triethoxysilylpropyl)-4-hydroxybutyramide, highlight the importance of inert atmospheres to prevent oxidation .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Characterization should include:

- NMR Spectroscopy : H and C NMR to confirm the presence of the 2-ethylhexyl chain (δ ~0.8–1.6 ppm for branched alkyl protons) and the hydroxybutyramide moiety (δ ~3.5–4.0 ppm for hydroxyl and amide protons).

- FT-IR : Peaks at ~3300 cm (N–H stretch), ~1650 cm (amide C=O), and ~3400 cm (O–H stretch).

- Mass Spectrometry (HRMS) : Exact mass confirmation (expected molecular formula: CHNO, exact mass: 215.1886 g/mol). Comparative data from analogs like N-(2-ethylhexyl)benzamide emphasize the need for baseline correction in FT-IR to resolve overlapping peaks .

Q. What safety protocols are essential for handling this compound in laboratory settings?

While specific toxicity data for this compound are limited, analogous amides (e.g., N-(2-ethylhexyl)benzamide) indicate potential hazards. Key precautions include:

- Use of PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of vapors during synthesis.

- Immediate medical attention if exposure occurs, with symptomatic treatment recommended (e.g., flushing eyes with water for 15 minutes) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound in large-scale syntheses?

Yield optimization may involve:

- Catalyst Screening : Transition metal catalysts (e.g., Pd/C) or enzymes (lipases) for greener synthesis.

- Solvent Engineering : Polar aprotic solvents like DMF or DMAc to enhance solubility of intermediates.

- Microwave-Assisted Synthesis : Reduced reaction times and improved homogeneity. Studies on similar compounds, such as enantiopure 2-ethylhexyl derivatives in organic semiconductors, demonstrate the impact of stereochemistry on reaction efficiency, suggesting chiral catalysts may improve selectivity .

Q. What strategies resolve contradictions in spectroscopic data for this compound?

Discrepancies in NMR or IR spectra often arise from impurities or tautomerism. Solutions include:

- 2D NMR Techniques (COSY, HSQC) to assign overlapping proton signals.

- Variable-Temperature NMR to identify dynamic processes (e.g., rotameric equilibria in the amide bond).

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict spectral profiles and validate experimental data. Prior work on 4-hydroxybutyramide derivatives underscores the utility of hybrid experimental-computational approaches .

Q. What are the potential applications of this compound in materials science?

The compound’s amphiphilic structure (hydrophobic 2-ethylhexyl chain + polar hydroxy/amide groups) suggests utility in:

- Surface Modification : As a silane coupling agent analog for functionalizing inorganic substrates (e.g., silica nanoparticles) .

- Polymer Additives : Plasticizers or compatibilizers in polymer blends (e.g., polyesters or polyamides) due to its low volatility and thermal stability.

- Organic Electronics : As a solubilizing side chain in conjugated polymers for organic solar cells, akin to N-(2-ethylhexyl)-maleimide copolymers .

Q. How does stereochemical purity impact the functional properties of this compound?

Enantiomeric purity can influence crystallization behavior and intermolecular interactions. For example, enantiopure 2-ethylhexyl groups in dinaphthothienothiophene (DNTT) derivatives enhance charge carrier mobility in organic transistors by promoting ordered molecular packing. Researchers should employ chiral HPLC or circular dichroism (CD) to assess enantiopurity and correlate it with material performance .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the environmental persistence of this compound?

Discrepancies may stem from varying test conditions (e.g., pH, microbial activity). A systematic approach includes:

- Standardized OECD Tests : Conduct biodegradability assays (e.g., OECD 301F) under controlled conditions.

- QSAR Modeling : Predict persistence using quantitative structure-activity relationships based on logP and molecular weight.

- Comparative Studies : Benchmark against structurally related amides with known degradation profiles (e.g., N-methylbutyramide) .

Methodological Recommendations

- Synthetic Protocols : Prioritize scalable, solvent-free methods to align with green chemistry principles.

- Analytical Workflows : Combine multiple techniques (e.g., NMR, LC-MS, X-ray crystallography) for unambiguous characterization.

- Safety Compliance : Adopt protocols from analogous compounds until compound-specific data are available.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.